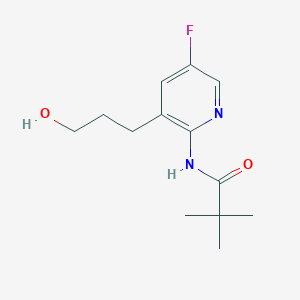

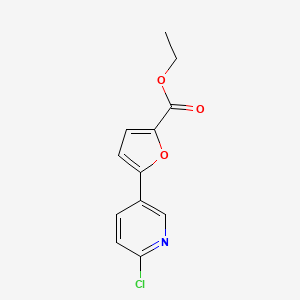

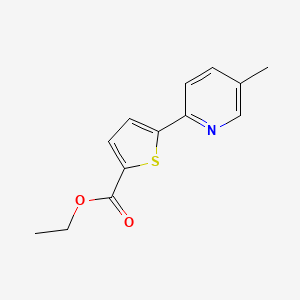

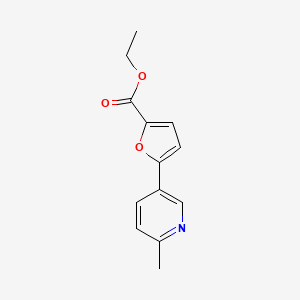

Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate

Vue d'ensemble

Description

The description of a compound typically includes its molecular formula, structure, and any common names or synonyms it might have. It may also include information on its uses or applications in industry or research.

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It would look at the starting materials, the reactions used, the conditions under which the reactions are carried out, and the yield and purity of the final product.Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the structure of the compound. This can provide information on the arrangement of atoms in the molecule and any functional groups present.Chemical Reactions Analysis

This would look at the reactions that the compound can undergo. This could include reactions with other compounds, decomposition reactions, or reactions under different conditions of temperature and pressure.Physical And Chemical Properties Analysis

This would look at properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include information on its reactivity with other substances.Applications De Recherche Scientifique

Biocatalytic Transamination Process

- Summary of the Application: This process involves the efficient preparation of an asymmetric compound using dynamic kinetic resolution (DKR). The DKR process involves an enzymatic enantioselective amination reaction catalyzed by transaminases. This process can be used to manufacture key intermediates in the preparation of poly (ADP-ribose) polymerase (PARP) inhibitors which may be useful for the treatment of cancer .

- Methods of Application or Experimental Procedures: The process involves a biocatalytic transamination of a compound. This enzyme-catalyzed transaminase reaction allows convenient access to chiral compounds from an achiral starting material with high stereoselectivity .

- Results or Outcomes: The process provides a novel method for the preparation of an asymmetric compound with high stereoselectivity. This can be particularly useful in the synthesis of PARP inhibitors, which have potential applications in cancer treatment .

3-Hydroxy-3-(2-methyl-5-pyridyl)-propionic Acid Alkyl Esters

- Summary of the Application: This compound is used in the synthesis of 3-hydroxy-3-(2-methyl-5-pyridyl)-propionic acid alkyl esters. These esters are particularly useful in various chemical reactions due to their unique structural properties .

- Methods of Application or Experimental Procedures: The synthesis involves a series of chemical reactions, including esterification, to produce the desired alkyl esters .

- Results or Outcomes: The process results in the production of 3-hydroxy-3-(2-methyl-5-pyridyl)-propionic acid alkyl esters. These esters can be used as intermediates in various chemical reactions .

Production of 6-Methylnicotinic Acid Ester

- Summary of the Application: This compound is used in the production of 6-methylnicotinic acid ester. This ester is a valuable intermediate in the synthesis of various organic compounds .

- Methods of Application or Experimental Procedures: The process involves the oxidation of 2-methyl-5-ethylpyridine at an elevated temperature. The reaction mixture is then mixed with an alcohol and heated until the acids contained in the mixture are esterified .

- Results or Outcomes: The process results in the production of 6-methylnicotinic acid ester. The gas chromatographic analysis of the raw ester mixture showed a yield of 2-methyl-5-ethylpyridine of 0.4 percent, of 6-methylnicotinic acid ethyl ester of 50.1 percent .

Organic Phosphorus-Selenium Chemistry

- Summary of the Application: This compound is used in the synthesis of organic phosphorus-selenium compounds. These compounds have a wide variety of applications due to their rich bioactivities, potential applications in the pharmaceutical industry, agrochemical industry, and material science .

- Methods of Application or Experimental Procedures: The synthesis involves a series of chemical reactions, including the nucleophilic addition of bis[2-(2-pyridyl)-ethyl] with elemental selenium and primary, secondary, tertiary amines or diamines .

- Results or Outcomes: The process results in the production of organic phosphorus-selenium compounds. These compounds have been involved in the synthesis of selenonucleotides .

Process for Preparing 3-Hydroxy-3-(2-Methyl-5-Pyridyl)-Propionic Acid Alkyl Esters

- Summary of the Application: This compound is used in the production of 2-methylpyridine-5-propionic acid alkyl ester. These esters are important intermediate products for a series of new histamine H.sub.1 and H.sub.2 antagonists .

- Methods of Application or Experimental Procedures: The process involves the oxidation and esterification of 5-ethyl-2-methyl pyridine to produce 6-methyl alkyl nicotinate .

- Results or Outcomes: The process results in the production of 2-methylpyridine-5-alkyl propionates .

Safety And Hazards

This would include information on the compound’s toxicity, flammability, and any precautions that need to be taken when handling it. It could also include information on how to dispose of the compound safely.

Orientations Futures

This would look at potential future research directions for the compound. This could include potential applications, modifications that could be made to the compound to improve its properties, or new synthesis methods.

I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!

Propriétés

IUPAC Name |

ethyl 5-(6-methylpyridin-3-yl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-16-13(15)12-7-6-11(17-12)10-5-4-9(2)14-8-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNMXXSWKMMRTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C2=CN=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1391922.png)

![7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391923.png)